molecular formula C22H14BrClF2N2 B10913358 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10913358
M. Wt: 459.7 g/mol
InChI Key: KRUKFDLKAWTHTG-UHFFFAOYSA-N
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Description

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine, chlorobenzyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and fluorine atoms, along with the pyrazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H14BrClF2N2

Molecular Weight

459.7 g/mol

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H14BrClF2N2/c23-20-21(15-3-9-18(25)10-4-15)27-28(13-14-1-7-17(24)8-2-14)22(20)16-5-11-19(26)12-6-16/h1-12H,13H2

InChI Key

KRUKFDLKAWTHTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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